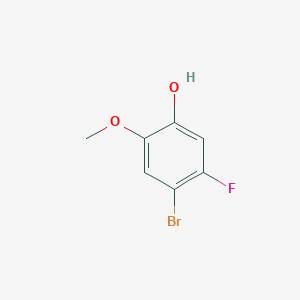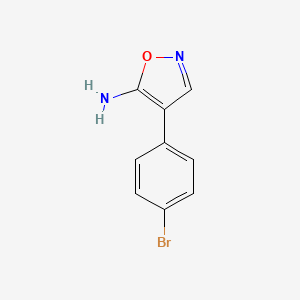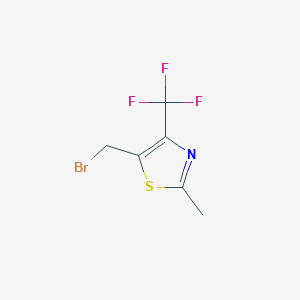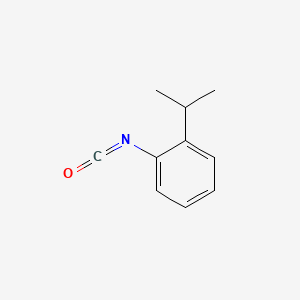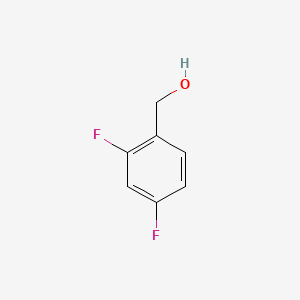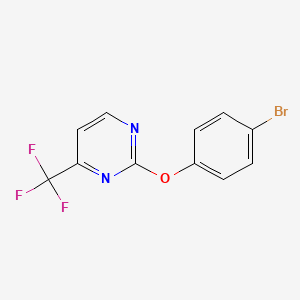
2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine" is a trifluoromethylated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and are also valuable in medicinal chemistry due to their presence in various pharmaceuticals. The bromophenoxy and trifluoromethyl groups suggest that this compound could be an intermediate in the synthesis of more complex molecules, potentially with biological activity.
Synthesis Analysis
The synthesis of trifluoromethylated pyrimidines can be achieved through a one-pot synthesis involving the treatment of fluorinated 2-bromoenones with aryl- and alkylamidines. This process includes a cascade of reactions such as aza-Michael addition, intramolecular cyclization, and dehydrohalogenation/dehydration, resulting in high yields of the desired heterocycles . Additionally, the synthesis of related pyrimidine compounds has been reported using different starting materials and reaction conditions, such as the cyclization of amino compounds with trifluoroacetic acid , or the halogenation and coupling reactions starting from pyrimidine-2,4,6-trione .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic methods, including 1H NMR and MS, as well as by X-ray single-crystal diffraction . The molecular geometry obtained from these analyses can be compared with theoretical calculations, such as density functional theory (DFT), to confirm the structure of the synthesized compounds. For instance, the Schiff base compound related to the pyrimidine family has been characterized and its molecular conformation was found to be stabilized by intramolecular hydrogen bonding .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution and coupling reactions, to form different substituted pyrimidines . The presence of functional groups such as bromo, chloro, and trifluoromethyl can influence the reactivity and the path of these reactions. For example, the unique influence of the trifluoromethyl group on the reaction path has been demonstrated in the synthesis of trifluoromethylated pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, thermal stability, and optical properties, can be influenced by the substituents on the pyrimidine ring. For instance, polyimides derived from pyrimidine monomers exhibit excellent solubility in polar solvents, high glass transition temperatures, and good thermal stability . The introduction of halogen and trifluoromethyl groups can also affect the moisture absorption and mechanical properties of these compounds . The coefficients of thermal expansion (CTEs) and other properties can be tailored by modifying the structure of the pyrimidine derivatives .
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3N2O/c12-7-1-3-8(4-2-7)18-10-16-6-5-9(17-10)11(13,14)15/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUVFSFZQYQOSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CC(=N2)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)
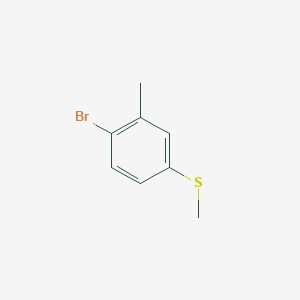
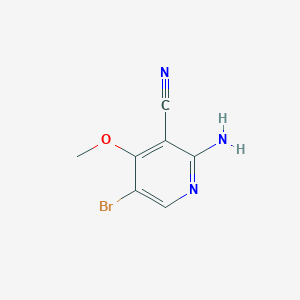
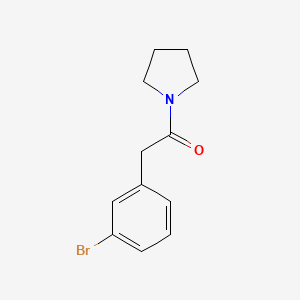
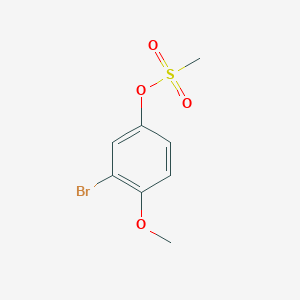
![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)


